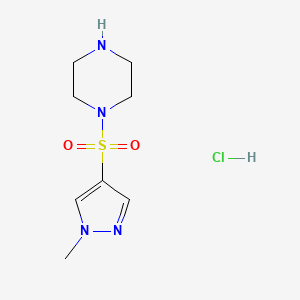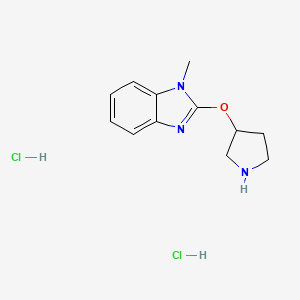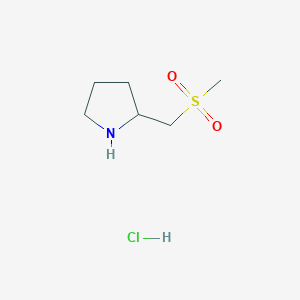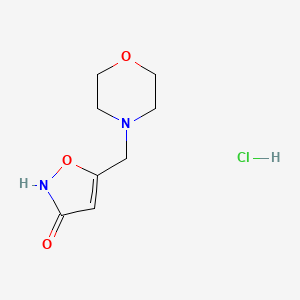
3-Etinilpirrolidina
Descripción general
Descripción
3-Ethynylpyrrolidine is a chemical compound with the molecular formula C6H9N . It is a member of the pyrrolidine family, which are compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of 3-Ethynylpyrrolidine and related compounds has been a subject of research. For instance, a study titled “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the synthetic strategies used for creating bioactive molecules characterized by the pyrrolidine ring . Another study titled “Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology” also provides insights into the synthesis process .
Molecular Structure Analysis
The molecular structure of 3-Ethynylpyrrolidine is characterized by a pyrrolidine ring with an ethynyl group attached to it . The InChI (IUPAC International Chemical Identifier) for 3-Ethynylpyrrolidine is InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2 . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is C#CC1CCNC1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethynylpyrrolidine include a molecular weight of 95.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 95.073499291 g/mol . The Topological Polar Surface Area is 12 Ų .
Aplicaciones Científicas De Investigación
Síntesis orgánica
3-Etinilpirrolidina: es un compuesto versátil en la síntesis orgánica. Sirve como bloque de construcción para diversas reacciones orgánicas, incluida la síntesis de derivados de pirrolidina más complejos. Estos derivados son cruciales en el desarrollo de nuevos productos farmacéuticos y agroquímicos. El grupo etinilo del compuesto es particularmente reactivo, lo que permite modificaciones y funcionalizaciones posteriores .
Investigación farmacéutica
En la investigación farmacéutica, los derivados de This compound se exploran por sus posibles actividades biológicas. Se utilizan como intermediarios en la síntesis de compuestos con etiqueta de espín, que son valiosos para estudiar la dinámica de biomoléculas como el ADN y las proteínas mediante técnicas como la espectroscopia EPR .
Ciencia de los materiales
This compound: juega un papel en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades mejoradas. Su incorporación a los polímeros puede conducir a materiales con mayor resistencia mecánica o propiedades electrónicas novedosas, que son esenciales para aplicaciones como las células solares y los dispositivos electrónicos .
Ingeniería química
En la ingeniería química, This compound se utiliza en la optimización de procesos y el desarrollo de nuevos procesos químicos. Sus propiedades pueden influir en los mecanismos de reacción y la cinética, que son fundamentales en el diseño de procesos industriales eficientes y sostenibles .
Estudios de bioquímica
Los bioquímicos emplean This compound en el estudio de las vías bioquímicas y las interacciones moleculares. Sus derivados pueden actuar como sondas o inhibidores, ayudando a dilucidar la función de las enzimas y otras proteínas en diversos procesos biológicos .
Ciencia ambiental
El impacto ambiental de sustancias químicas como This compound es un campo de estudio en crecimiento. Los investigadores evalúan la biodegradabilidad, toxicidad y efectos a largo plazo del compuesto en los ecosistemas para garantizar que su uso en diversas aplicaciones no dañe el medio ambiente .
Química analítica
En química analítica, los derivados de This compound se utilizan como estándares y reactivos en diversos métodos analíticos. Sus propiedades bien definidas los hacen adecuados para calibrar instrumentos y validar procedimientos analíticos .
Investigación agrícola
Finalmente, This compound encuentra aplicaciones en la investigación agrícola. Puede ser un precursor para la síntesis de compuestos que protegen los cultivos de plagas y enfermedades o mejoran el crecimiento, contribuyendo a una mayor productividad y sostenibilidad agrícola .
Propiedades
IUPAC Name |
3-ethynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUIQKBMXNDIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228231-29-5 | |
| Record name | 3-ethynylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 3-ethynylpyrrolidine moiety in spin labels like 5-(2,2,5,5-tetramethyl-3-ethynylpyrrolidine-1-oxyl)-uridine (1) and 5-(2,2,6,6-tetramethyl-4-ethynylpiperidyl-3-ene-1-oxyl)-uridine (2) contribute to their effectiveness in studying oligonucleotide dynamics?
A1: The 3-ethynylpyrrolidine group in these spin labels serves as a rigid linker between the nitroxide spin label (the reporter group) and the uridine base, which is incorporated into the oligonucleotide. This rigid attachment is crucial for their effectiveness in studying oligonucleotide dynamics. Here's why:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone hydrobromide](/img/structure/B1473421.png)


![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)
![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)







